molecular formula C23H23FN2O3S B4598826 N~2~-(4-fluorobenzyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-fluorobenzyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4598826
M. Wt: 426.5 g/mol
InChI Key: MYICDTQKSIVERJ-UHFFFAOYSA-N
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Description

N~2~-(4-fluorobenzyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C23H23FN2O3S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.14134194 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Insecticide Development

Flubendiamide, a compound with a unique chemical structure featuring substituents like a sulfonylalkyl group, demonstrates exceptional insecticidal activity against lepidopterous pests, including resistant strains. Its distinct mode of action and safety profile for non-target organisms underscore its potential as a novel agent in pest management programs (Tohnishi et al., 2005).

Oxidative Enantioselective α-Fluorination

The first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, presents N-fluorobis(phenyl)sulfonimide as both an oxidant and a fluorine source. This innovative approach overcomes challenges like competitive difluorination and nonfluorination, achieving high to excellent enantioselectivities (Li, Wu, & Wang, 2014).

Light Harvesting and Inhibitor Molecule Development

Quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including derivatives related to the compound of interest, reveal potential applications in developing novel inhibitor molecules for the Topoisomerase II enzyme and in designing new dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiencies (Sheena Mary et al., 2019).

Sulfonylation Methods Under Mild Conditions

A novel method for the sulfonylation of amines, alcohols, and phenols using N-fluorobenzenesulfonimide (NFSI) as a phenylsulfonyl group transfer reagent under mild conditions showcases operational simplicity and the efficiency of synthesizing sulfonamides and sulfonic esters. This approach highlights the versatility and potential applications of NFSI in organic synthesis (Li et al., 2018).

Antibacterial Activity Against Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties, structurally related to the compound , demonstrate significant antibacterial activities against rice bacterial leaf blight. These derivatives not only show potent antibacterial properties but also enhance plant resistance against the disease, suggesting their potential as effective agents in agricultural pest management (Shi et al., 2015).

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-18-7-9-19(10-8-18)15-25-23(27)17-26(16-20-11-13-21(24)14-12-20)30(28,29)22-5-3-2-4-6-22/h2-14H,15-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYICDTQKSIVERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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